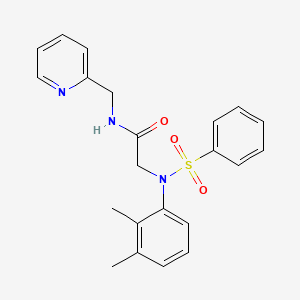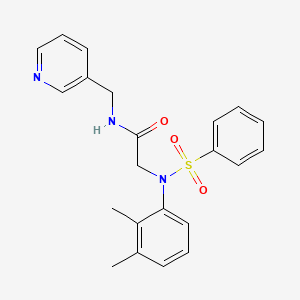![molecular formula C20H24N2O4S B3469429 4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3469429.png)
4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide
Descripción general
Descripción
4-methoxy-N-(4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide, commonly known as MPPEB, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of sulfonamide compounds and has a molecular formula of C20H25N2O4S. In
Mecanismo De Acción
The mechanism of action of MPPEB involves the inhibition of specific enzymes, such as CA IX and MAO-B. By inhibiting these enzymes, MPPEB can disrupt the metabolic pathways of cancer cells and increase the levels of neurotransmitters in the brain.
Biochemical and Physiological Effects:
MPPEB has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and increase the levels of dopamine in the brain. MPPEB has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPPEB is its potency and specificity. It has been shown to be a potent inhibitor of CA IX and MAO-B, making it a promising candidate for cancer therapy and neurological disorders. However, one limitation of MPPEB is its solubility. It is a hydrophobic compound and may require the use of solubilizing agents for in vitro and in vivo studies.
Direcciones Futuras
There are many potential future directions for the study of MPPEB. One area of interest is the development of MPPEB analogs with improved solubility and potency. Another area of interest is the study of MPPEB in combination with other anti-cancer drugs or neurological agents. Additionally, the study of MPPEB in animal models and clinical trials may provide valuable insights into its potential therapeutic applications.
Aplicaciones Científicas De Investigación
MPPEB has been studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. MPPEB has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
In addition to its anti-cancer properties, MPPEB has also been studied for its potential applications in the treatment of neurological disorders. It has been found to be a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of dopamine and other neurotransmitters. MPPEB has been shown to increase the levels of dopamine in the brain, making it a potential treatment for Parkinson's disease and other neurological disorders.
Propiedades
IUPAC Name |
4-methoxy-N-(4-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-16-5-7-17(8-6-16)22(15-20(23)21-13-3-4-14-21)27(24,25)19-11-9-18(26-2)10-12-19/h5-12H,3-4,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLBWPEIKKJHQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3469368.png)
![ethyl 4-[4-methyl-6-oxo-3-(trifluoromethyl)pyrano[2,3-c]pyrazol-1(6H)-yl]benzoate](/img/structure/B3469373.png)
![N~2~-benzyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469378.png)
![N~2~-cyclohexyl-N~1~-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3469383.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3469397.png)
![N-(4-chlorophenyl)-4-methoxy-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3469400.png)


![N-[2-(1-azepanyl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B3469430.png)
![ethyl 4-[N-(2,3-dimethylphenyl)-N-(phenylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3469434.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3469447.png)